molecular formula C17H18N2O4 B14578132 N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N'-(4-methoxyphenyl)urea CAS No. 61628-17-9

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N'-(4-methoxyphenyl)urea

Cat. No.: B14578132
CAS No.: 61628-17-9
M. Wt: 314.34 g/mol
InChI Key: WJHKXORTLQWCNU-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N’-(4-methoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety and a methoxyphenyl group, making it an interesting subject for chemical and biological studies.

Properties

CAS No.

61628-17-9

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C17H18N2O4/c1-21-14-5-3-13(4-6-14)19-17(20)18-9-8-12-2-7-15-16(10-12)23-11-22-15/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20)

InChI Key

WJHKXORTLQWCNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethylamine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N’-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The benzodioxole moiety is known to interact with various proteins, potentially leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N’-(4-methoxyphenyl)urea stands out due to its unique combination of a benzodioxole and methoxyphenyl group, which imparts distinct chemical and biological properties.

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